4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
The compound 4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule with a multifaceted structure It combines several functional groups, making it a molecule of interest in various scientific fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The key steps include:
Preparation of Intermediates: : Synthesizing key intermediates such as 4-butoxybenzoic acid, 2-fluorobenzoyl chloride, and 5-methyl-1,3,4-thiadiazole-2-amine.
Cyclization Reactions: : Formation of the pyrrole ring through cyclization reactions involving the intermediates.
Functional Group Modification: : Introducing functional groups like the hydroxyl group and thiadiazole moiety through selective reactions.
Typical reaction conditions involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or Lewis acids.
Industrial Production Methods
Scaling up the production of this compound requires optimization of reaction conditions and the use of industrial equipment. Techniques like continuous flow chemistry and automated synthesis can enhance yield and purity while reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: : The butoxy group can be reduced under specific conditions to an alcohol.
Substitution: : The fluorophenyl and butoxybenzoyl groups can undergo nucleophilic substitution reactions.
Cyclization: : The thiadiazole moiety can participate in further cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (pyridinium chlorochromate) or KMnO₄.
Reduction: : Catalytic hydrogenation using Pd/C (palladium on carbon).
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed depend on the specific reaction, but they generally involve modifications to the aromatic and heterocyclic components of the molecule.
Scientific Research Applications
Chemistry
Catalysts: : The compound can be used as a ligand in catalysis, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in drug development.
Medicine
Pharmacophore: : Its structure can serve as a pharmacophore for designing new therapeutic agents.
Antimicrobial Activity: : Exhibits antimicrobial properties against certain pathogens.
Industry
Materials Science: : Used in the synthesis of advanced materials with unique properties, such as conductive polymers.
Mechanism of Action
Molecular Targets
The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiadiazole and pyrrole rings play a crucial role in binding to these targets.
Pathways Involved
Signal Transduction: : Modulates signal transduction pathways, influencing cellular responses.
Metabolic Pathways: : Alters specific metabolic pathways by inhibiting or activating key enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxybenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one: : Differing by the substituents on the aromatic rings, affecting its chemical properties and applications.
4-(4-Ethoxybenzoyl)-5-(2-bromophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one: : Similar structure with ethoxy and bromophenyl substituents, providing different reactivity and biological activity.
Uniqueness
The presence of the butoxy group and fluorophenyl ring in 4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one makes it unique in terms of its lipophilicity and electronic properties, influencing its behavior in chemical reactions and biological systems.
This compound's multifaceted nature makes it a subject of extensive research across various scientific disciplines.
Properties
CAS No. |
609795-73-5 |
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Molecular Formula |
C24H22FN3O4S |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22FN3O4S/c1-3-4-13-32-16-11-9-15(10-12-16)21(29)19-20(17-7-5-6-8-18(17)25)28(23(31)22(19)30)24-27-26-14(2)33-24/h5-12,20,29H,3-4,13H2,1-2H3/b21-19- |
InChI Key |
MFAVXPHWZBGRCM-VZCXRCSSSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O |
solubility |
not available |
Origin of Product |
United States |
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